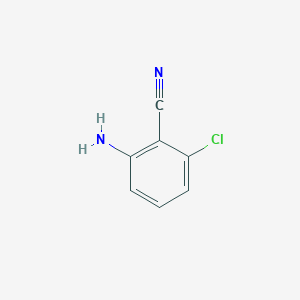

2-Amino-6-chlorobenzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJVTQKBWPYBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215956 | |

| Record name | 2-Amino-6-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-11-7 | |

| Record name | 2-Amino-6-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6575-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 6 Chlorobenzonitrile and Its Analogs

Established Reaction Pathways to 2-Amino-6-chlorobenzonitrile

Reduction of Nitro-Substituted Precursors

A primary and well-documented route to this compound involves the reduction of a nitro-substituted precursor, namely 2-chloro-6-nitrobenzonitrile (B146369). This transformation is a critical step in a multi-step synthesis that may begin with compounds like 2,3-dichloronitrobenzene (B165493). google.com

The reduction of the nitro group to an amine can be accomplished using various reducing agents in an acidic medium, which is crucial to avoid hydrolysis of the cyano group. google.com Common and effective methods include:

Catalytic Hydrogenation: This method employs catalysts such as palladium on carbon in the presence of hydrogen gas. google.com

Metal-Acid Systems: A widely used and effective approach involves the use of iron powder in the presence of concentrated hydrochloric acid. google.com The reaction temperature for this method is typically maintained between 20 and 80°C. google.com The addition of a lower alcohol, such as methanol (B129727) or ethanol (B145695), to the reaction mixture has been shown to improve the yield of this compound. google.com Another metal-acid combination that provides satisfactory yields is stannous chloride in concentrated hydrochloric acid. google.com

It is important to note that performing the reduction in an alkaline medium leads to unsatisfactory yields due to the competing hydrolysis of the cyano group. google.com

A known multi-step process for producing 2,6-dichlorobenzonitrile (B3417380) highlights the reduction of 2-chloro-6-nitrobenzonitrile to this compound as a key intermediate step before a subsequent Sandmeyer reaction. google.comepo.org

Table 1: Reduction of 2-chloro-6-nitrobenzonitrile to this compound

| Reducing Agent | Acid | Additive | Temperature (°C) | Yield (%) | Reference |

| Iron Powder | Concentrated HCl | None | 65-70 | 89 | google.com |

| Iron Powder | Concentrated HCl | Ethanol | ~70 | 88 | google.com |

| Iron Powder | Concentrated HCl | Methanol | 65-70 | 92 | google.com |

Nucleophilic Aromatic Substitution Approaches for Halo-Substituted Benzonitriles

Nucleophilic aromatic substitution (SNAr) presents another viable, though less direct, pathway to analogs of this compound. This type of reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. byjus.com The presence of electron-withdrawing groups on the aromatic ring generally enhances the rate of these reactions. byjus.com

While direct amination of a di-halogenated benzonitrile (B105546) to selectively produce this compound is not a commonly cited direct synthesis, the principles of SNAr are fundamental in the synthesis of its precursors. For instance, the synthesis of 2-chloro-6-nitrobenzonitrile from 2,3-dichloronitrobenzene involves a nucleophilic substitution where a cyanide group replaces a chlorine atom. This reaction is typically achieved by heating 2,3-dichloronitrobenzene with cuprous cyanide, sometimes in the presence of an alkali metal cyanide. google.com

Contemporary and Environmentally Benign Synthetic Protocols

In recent years, a focus on green chemistry has driven the development of more sustainable synthetic methods for benzonitrile and its derivatives.

Catalytic Strategies for Benzonitrile Synthesis (e.g., Reductive Cyanation)

Modern catalytic methods offer cyanide-free alternatives for the synthesis of benzonitriles. One such innovative approach is the nickel-catalyzed reductive cyanation of aryl halides. acs.orgthieme-connect.com This method utilizes an electrophilic cyanating reagent, such as 2-methyl-2-phenyl malononitrile (B47326) (MPMN), which is bench-stable and does not release toxic cyanide gas during the reaction. acs.orgthieme-connect.com

The scope of this nickel-catalyzed system is broad, accommodating a variety of aryl halides, including more challenging substrates like aryl chlorides, tosylates, and triflates, particularly with the addition of sodium bromide (NaBr) to the reaction mixture. acs.orgthieme-connect.com Mechanistic studies suggest that NaBr facilitates the oxidative addition step in the catalytic cycle. acs.orgthieme-connect.com This methodology has proven effective for the late-stage functionalization of biologically relevant molecules, yielding aryl nitriles in good to quantitative amounts. thieme-connect.com

Another advancement in this area is the nickel-catalyzed reductive cyanation of organic chlorides using carbon dioxide (CO2) and ammonia (B1221849) (NH3) as the source of the cyano group. nih.gov This method is notable for its use of readily available and inexpensive reagents. The reaction demonstrates excellent functional group tolerance, making it a versatile tool for synthesizing a wide array of functionalized nitrile compounds. nih.gov

Ionic Liquid-Mediated Synthesis of Benzonitrile Derivatives

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their unique properties, including low vapor pressure, thermal stability, and tunable structures. ionike.com They can act as solvents, catalysts, and even reagents, often simplifying reaction work-up and enabling catalyst recycling. rsc.org

One novel green synthesis of benzonitriles utilizes a hydroxylamine-based ionic liquid, hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt, which serves as a recyclable agent. rsc.org This method avoids the use of metal salt catalysts and corrosive hydrochloric acid, offering a more environmentally friendly alternative to traditional approaches that start from benzaldehyde (B42025) and hydroxylamine hydrochloride. rsc.org

Sulfur-containing ionic liquids have also been employed to promote the thiolysis of benzonitrile to produce benzothioamide in supercritical CO2, demonstrating the versatility of ionic liquids in facilitating nitrile transformations. researchgate.net Furthermore, ionic liquid-supported copper catalysts have been developed for the synthesis of tetrazole derivatives from benzonitriles, showcasing the potential of ILs in facilitating cycloaddition reactions under greener conditions, such as microwave irradiation. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of reagents, solvents, temperature, and reaction time.

In the reduction of 2-chloro-6-nitrobenzonitrile with iron and hydrochloric acid, it has been demonstrated that the addition of a lower alcohol like methanol or ethanol can significantly increase the yield. google.com For instance, the use of methanol in this reaction has been reported to achieve a yield of up to 92%. google.com

The temperature of the reaction is another critical parameter. For the iron-HCl reduction, maintaining the temperature between 65-70°C has been shown to be effective. google.com

In the context of modern catalytic methods, the choice of ligand and additives can dramatically influence the outcome. For the nickel-catalyzed reductive cyanation of aryl halides, the addition of sodium bromide was found to be essential for broadening the substrate scope to include less reactive aryl chlorides. thieme-connect.com

The development of novel catalytic systems and the use of unconventional media like ionic liquids and supercritical fluids continue to offer new avenues for optimizing the synthesis of this compound and its analogs, with a focus on improving efficiency, safety, and environmental sustainability.

Influence of Solvent Systems and Catalyst Selection

The choice of solvent and catalyst is paramount in the synthesis of this compound and its derivatives, significantly impacting reaction efficiency and product yield.

In the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide, the solvent system plays a crucial role. rsc.org Studies have demonstrated that highly polar solvents are generally more effective. For instance, in a particular study, water and dimethylformamide (DMF) provided excellent yields of 85-91%, while non-polar solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) were found to be ineffective. rsc.org Water, in particular, has been highlighted as a green and efficient solvent for such cyclization reactions. semanticscholar.orgnih.gov The use of water as a solvent not only avoids the need for organic solvents but can also act as a co-catalyst in certain reactions. semanticscholar.orgnih.gov

Catalyst selection is equally critical. For the conversion of 2-aminobenzonitrile (B23959) to quinazoline-2,4(1H,3H)-diones, amine-functionalized MCM-41 has been identified as an effective heterogeneous catalyst. rsc.org In other studies, diethanolamine (B148213) (DEA) has been shown to be a highly effective catalyst when water is used as the solvent, achieving a 94% yield of the desired product. semanticscholar.orgnih.gov The catalytic activity of DEA is attributed to the cooperative effect of its secondary amine and hydroxyl groups, facilitated by water. semanticscholar.orgnih.gov For the ammoxidation of 2-chlorotoluene (B165313) to 2-chlorobenzonitrile (B47944), V2O5/γ-Al2O3 catalysts have been utilized, with promoters like Cr, Fe, Co, and Mo enhancing the yield. researchgate.net

The synthesis of 2-Amino-6-(1-piperidinyl)benzonitrile, an analog, typically starts from this compound. evitachem.com This nucleophilic substitution reaction is often carried out in solvents like dimethylformamide or acetonitrile (B52724), using a base such as sodium hydride. evitachem.com

Below is an interactive data table summarizing the influence of different solvents on the yield of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile.

| Solvent | Yield (%) |

| Water | 94 |

| DMF | 45 |

| CH3CN | 27 |

| PhCH3 | 57 |

| CH3CH2OH | 10 |

| Solvent-free | 26 |

| Reaction conditions: 2-aminobenzonitrile (5 mmol), DEA catalyst (3 mmol), CO2 (1 MPa), 100°C, 12 h. semanticscholar.org |

Control of Temperature and Pressure for Optimized Conversions

Temperature and pressure are key physical parameters that must be precisely controlled to achieve optimal conversion rates in the synthesis of this compound and related compounds.

In the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitrile and CO2, temperature has a significant effect on the product yield. rsc.org Research has shown that as the temperature increases from 80°C to 130°C, the yield increases from 45% to 91%. rsc.org However, a further increase in temperature to 140°C does not lead to a higher yield. rsc.org This indicates an optimal temperature of 130°C for this specific reaction. rsc.org Similarly, in a different catalytic system for the same reaction, the yield increased significantly when the temperature was raised from 80°C to 100°C, but a further increase led to a slight decrease in yield. nih.gov

Pressure also plays a vital role. For the aforementioned synthesis of quinazoline-2,4(1H,3H)-diones, a CO2 pressure of 3.5 MPa was found to be optimal when using an amine-functionalized MCM-41 catalyst. rsc.org In another study using a diethanolamine catalyst, the reaction proceeded efficiently under a milder CO2 pressure of 1 MPa. semanticscholar.orgnih.gov

The ammoxidation of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile provides another example of the importance of temperature control. A maximum conversion of 96% and a 79% yield were achieved at a temperature of 425°C. researchgate.net In the synthesis of o-chlorobenzonitrile from o-chlorobenzoic acid and ammonia, the reaction temperature for the dehydration of the intermediate ammonium (B1175870) salt to form the amide is between 180°C and 280°C, with a preferable range of 230-250°C. google.com The subsequent dehydration to the nitrile occurs at 250-280°C. google.com

The following table illustrates the effect of temperature on the yield of quinazoline-2,4(1H,3H)-dione.

| Temperature (°C) | Yield (%) |

| 80 | 45 |

| 100 | 78 |

| 120 | 85 |

| 130 | 91 |

| 140 | 91 |

| Reaction conditions: 2-aminobenzonitrile (2 mmol), amine-functionalized MCM-41 catalyst (12 wt%), water (5 mL), CO2 pressure (3.5 MPa), 18 h. rsc.org |

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 6 Chlorobenzonitrile

Elucidation of Reaction Mechanisms for Substitution Processes

Substitution reactions are fundamental to the chemical reactivity of 2-amino-6-chlorobenzonitrile, involving both the amino group and the aromatic ring.

The amino group (-NH2) in this compound is a key site for nucleophilic reactions. Its reactivity allows for the introduction of various functional groups, making it a valuable handle in synthetic chemistry. The lone pair of electrons on the nitrogen atom enables it to attack electrophilic centers. Common reactions involving the amino group include acylation, alkylation, and condensation reactions. evitachem.com

For instance, the amino group can react with acyl chlorides or anhydrides in acylation reactions to form the corresponding amides. Alkylation, typically with alkyl halides, introduces alkyl groups onto the nitrogen atom. evitachem.com Furthermore, the amino group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases. evitachem.com These transformations are crucial for building more complex molecular architectures.

The nucleophilic character of the amino group is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The electron-withdrawing nature of the chloro and cyano groups can modulate the nucleophilicity of the amino group.

The benzene ring of this compound can participate in electrophilic aromatic substitution (SEAr) reactions, although its reactivity is influenced by the existing substituents. The amino group is a strong activating group and is ortho-, para-directing. Conversely, the chloro and cyano groups are deactivating and meta-directing. The interplay of these directing effects determines the position of incoming electrophiles.

A common example of an electrophilic aromatic substitution is bromination. The synthesis of 2-amino-3-bromo-6-chlorobenzonitrile (B12857138) is achieved through the bromination of this compound using bromine in a solvent like acetic acid. evitachem.com This reaction proceeds via an electrophilic aromatic substitution mechanism where a bromine atom is introduced onto the benzene ring. evitachem.com The position of bromination is directed by the activating amino group.

Nucleophilic Reactivity of the Amino Functionality

Mechanistic Pathways of Oxidation and Reduction Reactions

This compound can undergo both oxidation and reduction reactions, targeting different functional groups within the molecule.

The amino group can be oxidized to form nitro or imine derivatives. evitachem.com Oxidizing agents like potassium permanganate (B83412) can be used for such transformations. evitachem.com Conversely, the nitrile group (-C≡N) is susceptible to reduction. Depending on the reducing agent and reaction conditions, the nitrile group can be reduced to a primary amine (-CH2NH2) or an aldehyde (-CHO). evitachem.comsmolecule.com For example, catalytic hydrogenation or reagents like lithium aluminum hydride can be employed for the reduction of the nitrile group. evitachem.com

Catalytic Coupling Reaction Mechanisms

Catalytic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for such transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used in organic synthesis. researchgate.net These reactions typically involve the coupling of an organohalide with an organometallic reagent. In the context of this compound, the chloro group can act as the halide leaving group.

For instance, in a Suzuki-Miyaura coupling, this compound could be coupled with an organoboron compound in the presence of a palladium catalyst and a base. A one-step procedure for synthesizing 6-aminophenanthridines involves the condensation of 2-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)aniline with 2-chlorobenzonitriles, proceeding through a Suzuki-Miyaura coupling mechanism. researchgate.net The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

The efficiency of these reactions can be influenced by the choice of palladium catalyst, ligands, base, and solvent.

Direct arylation is an atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners. nih.gov In these reactions, a C-H bond is directly functionalized. For this compound, direct arylation could involve the coupling with another aromatic compound.

The mechanism of palladium-catalyzed direct arylation often involves a concerted metalation-deprotonation (CMD) pathway or a base-assisted internal electrophilic substitution (BIES) pathway. The specific mechanism can depend on the substrates, catalyst, and reaction conditions. While specific studies on the direct arylation of this compound are not detailed in the provided context, related compounds like 2-chlorobenzonitrile (B47944) are used in palladium-catalyzed direct arylation of heteroaromatics. lookchem.com These reactions are typically performed in the presence of a palladium catalyst and a base, often at elevated temperatures. mdpi.comwiley.com

Palladium-Catalyzed Cross-Coupling Processes

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound is fundamentally governed by the electronic and steric influences of its three distinct functional groups: the electron-donating amino group (-NH₂), the electron-withdrawing and deactivating chloro (-Cl) group, and the strongly electron-withdrawing cyano (-CN) group. The relative positioning of these groups on the aromatic ring dictates the regiochemical outcome of various chemical transformations. Investigations into stereoselective reactions involving this scaffold are less common but are emerging in the context of synthesizing complex, chirally-defined molecules.

Regioselectivity in Electrophilic Aromatic Substitution

The interplay between the activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing chloro group, along with the meta-directing cyano group, leads to specific regiochemical outcomes in electrophilic aromatic substitution (EAS) reactions. The amino group is a powerful activating group, and its directing effect generally dominates.

A notable example is the bromination of this compound. In this reaction, electrophilic bromine is directed to the positions activated by the amino group and not significantly hindered sterically. The reaction proceeds via an electrophilic aromatic substitution mechanism, yielding a mixture of products where bromine is introduced at the 3- and 5-positions of the benzene ring. evitachem.com

Table 1: Regioselectivity in the Bromination of this compound

| Reactant | Reagent | Position of Substitution | Product(s) |

|---|

The substitution occurs ortho and para to the strongly activating amino group. The 3-position is ortho to the amino group, and the 5-position is para. The directing effects of the chloro and cyano groups are largely overridden by the potent activating nature of the amino substituent.

Regioselectivity in Heterocycle Synthesis: The Friedländer Annulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl, is a powerful method for constructing quinoline (B57606) rings. This compound can serve as the amino-component precursor in Friedländer-type reactions, typically after conversion of the nitrile to a ketone, or by direct reaction with a suitable partner under specific catalytic conditions.

The regioselectivity of the Friedländer reaction becomes critical when an unsymmetrical ketone is used as the reaction partner. The initial step involves the formation of an enamine or enolate from the ketone, which can form on either side of the carbonyl group. The subsequent cyclization and dehydration can thus lead to two different regioisomeric quinoline products. researchgate.net

For instance, in the synthesis of tacrine (B349632) analogues, this compound is condensed with cyclic ketones like cyclopentanone (B42830) or cyclohexanone. researchgate.net In these cases, due to the symmetry of the ketone, only one regioisomer is possible. However, if an unsymmetrical ketone were used, the reaction would likely proceed via the more stable enamine intermediate, which is influenced by both steric and electronic factors. The electron-withdrawing nature of the substituents on the 2-aminobenzonitrile (B23959) ring can influence the rate and regiochemical course of the cyclization.

Table 2: Friedländer-type Condensation with this compound

| 2-Aminobenzonitrile Derivative | Ketone Partner | Key Reaction Type | Regiochemical Consideration |

|---|---|---|---|

| This compound | Cyclohexanone | Lewis acid-catalyzed condensation | With a symmetrical ketone, regioselectivity is not a factor, leading to a single tetracyclic product. researchgate.net |

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of this compound is rendered electron-deficient by the presence of the strongly electron-withdrawing cyano group and the moderately withdrawing chloro group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for electron-rich aromatic systems. pressbooks.publibretexts.org

For an SNAr reaction to proceed, two main conditions must be met:

The ring must be activated by powerful electron-withdrawing groups.

There must be a good leaving group (in this case, the chloride ion).

The electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. pressbooks.publibretexts.org In this compound, the cyano group is ortho to the chloro group. This positioning strongly activates the C-Cl bond towards nucleophilic attack.

Therefore, nucleophilic attack is highly regioselective, occurring at the carbon atom bearing the chlorine atom (C-6). The amino group at C-2, being an electron-donating group, disfavors the formation of a negative charge at the adjacent C-1 position and thus does not direct the nucleophilic attack.

Table 3: Predicted Regioselectivity in SNAr Reactions of this compound

| Substrate | Nucleophile (Example) | Position of Attack | Leaving Group | Predicted Product |

|---|---|---|---|---|

| This compound | Methoxide (CH₃O⁻) | C-6 | Cl⁻ | 2-Amino-6-methoxybenzonitrile |

Stereoselectivity in Derivatization

The current body of scientific literature does not provide extensive examples of stereoselective reactions where this compound itself is a direct precursor to a chiral center in a single, stereocontrolled step. Stereoselectivity in the context of this molecule is more commonly introduced in subsequent steps, after the initial scaffold has been modified.

For example, if the amino group of this compound were to be acylated with a chiral carboxylic acid, a pair of diastereomers would be formed. Similarly, if the benzonitrile (B105546) moiety were incorporated into a larger molecule that subsequently undergoes a stereoselective reaction (e.g., asymmetric hydrogenation of a C=C bond elsewhere in the molecule), then the this compound unit would be part of a final chiral product.

While direct stereoselective derivatization of this compound is not a widely reported research focus, the principles of stereoselective synthesis can be applied to its derivatives. For instance, a prochiral ketone formed from the cyano group could undergo asymmetric reduction to a chiral alcohol. However, specific and detailed research findings on such transformations are not prevalent in the reviewed literature.

Derivatization Strategies and Applications of 2 Amino 6 Chlorobenzonitrile As a Building Block

Transformations at the Amino Group for Novel Functionalizations

The primary amino group in 2-amino-6-chlorobenzonitrile is a key site for nucleophilic reactions, enabling the introduction of a wide range of functionalities through various chemical transformations.

The amino group of this compound can readily undergo acylation and alkylation, which are fundamental transformations for creating amides and substituted amines, respectively. google.com

Acylation typically involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides. This reaction forms an N-acyl bond, yielding an amide derivative. These amide products can be important intermediates in the synthesis of various heterocyclic systems.

Alkylation introduces alkyl groups onto the amino moiety. However, direct alkylation of the amino group on the aromatic ring can be challenging. Friedel-Crafts alkylation reactions are generally not feasible when the aromatic ring contains an amino group because the nitrogen's lone pair of electrons reacts with the Lewis acid catalyst (e.g., AlCl₃). libretexts.org This interaction forms a complex that strongly deactivates the ring towards further electrophilic substitution. libretexts.org Therefore, alternative alkylation methods or protection of the amino group may be necessary.

The nucleophilic amino group readily condenses with electrophilic carbonyl compounds like aldehydes and ketones. evitachem.com These reactions are pivotal for synthesizing Schiff bases (imines) and for constructing larger heterocyclic frameworks through cyclocondensation reactions.

A significant application is the Friedländer-type condensation, where 2-aminobenzonitriles react with cyclic ketones in the presence of a Lewis acid catalyst to form tetracyclic compounds. For instance, the reaction of this compound with cyclohexanone, catalyzed by aluminum chloride (AlCl₃) under microwave irradiation, yields a 6-chlorotacrine derivative. muni.cz Tacrine (B349632) and its analogues are known for their biological activities, including the inhibition of acetylcholinesterase. muni.cz

Table 1: Friedländer Condensation of this compound This table presents an example of a condensation reaction involving the amino group.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |

| This compound | Cyclohexanone | AlCl₃ | Microwave, 150°C, 10 min | 9-Amino-5-chloro-1,2,3,4-tetrahydroacridine (6-Chlorotacrine derivative) | 48% | muni.cz |

Acylation and Alkylation Strategies

Chemical Modifications of the Chloro Substituent

The chloro group attached to the aromatic ring provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the scaffold.

The chloro substituent is an effective leaving group in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an aryl halide and an organoboron compound, is a powerful tool for this purpose. aablocks.comorganic-chemistry.org This reaction has been successfully applied to 2-chlorobenzonitrile (B47944) derivatives to synthesize biaryl compounds and complex heterocyclic systems like phenanthridines. researchgate.net

For example, substituted 2-aminobenzonitriles can be coupled with various phenylboronic acids. A patent describes the reaction of 2-amino-5-bromo-6-chlorobenzonitrile with 5-chloro-2-methoxyphenylboronic acid using a palladium catalyst to produce a complex biaryl intermediate, demonstrating the feasibility of this transformation on the chloro-substituted ring. google.com

Table 2: Suzuki-Miyaura Coupling of a Substituted 2-Aminobenzonitrile (B23959) This table illustrates the C-C bond formation at the halogen-substituted position.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

| 2-Amino-5-bromo-6-chlorobenzonitrile | 5-Chloro-2-methoxyphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Aqueous Na₂CO₃ | Toluene (B28343) | 2-Amino-6-chloro-5-(5-chloro-2-methoxyphenyl)benzonitrile | google.com |

The chloro group can be displaced by various nucleophiles through nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of different heteroatoms such as nitrogen, oxygen, or sulfur. mit.edu These reactions are often facilitated by the electron-withdrawing nature of the nitrile group, which activates the ring for nucleophilic attack.

A clear example is the synthesis of 2-Amino-6-(1-piperidinyl)benzonitrile from this compound. evitachem.com In this reaction, piperidine (B6355638) acts as the nucleophile, displacing the chloride ion. The reaction is typically performed in a solvent like dimethylformamide (DMF) and may require a base to facilitate the substitution. evitachem.com This strategy is a direct method for incorporating amine functionalities, which are prevalent in biologically active molecules.

Table 3: Nucleophilic Displacement of the Chloro Substituent This table shows an example of heteroatom introduction via SₙAr reaction.

| Starting Material | Nucleophile | Base | Solvent | Conditions | Product | Reference |

| This compound | Piperidine | Sodium Hydride (NaH) | Dimethylformamide (DMF) or Acetonitrile (B52724) | Reflux | 2-Amino-6-(1-piperidinyl)benzonitrile | evitachem.com |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Reactivity of the Nitrile Group in Chemical Transformations

The nitrile (cyano) group is a versatile functional group that can be converted into several other moieties, serving as a linchpin for synthetic diversification. nih.gov

The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. evitachem.com This transformation is valuable for introducing a flexible aminomethyl linker. Alternatively, partial reduction can yield an aldehyde. evitachem.com

Hydrolysis of the nitrile group under acidic or basic conditions converts it into a carboxylic acid. This is a common transformation used to unmask a carboxyl group after other synthetic steps have been performed. For example, a synthetic route to 2-amino-5-chlorobenzonitrile (B58002) involves the dehydration of 2-amino-5-chlorobenzamide, demonstrating the amide-nitrile relationship. chemicalbook.com

Furthermore, the nitrile group is a precursor for the synthesis of nitrogen-containing heterocycles. A notable reaction is the [3+2] cycloaddition with azides to form tetrazoles, which are important functional groups in medicinal chemistry due to their role as bioisosteres for carboxylic acids. nih.gov

Hydrolytic Conversions to Carboxylic Acid and Amide Analogs

The nitrile group of this compound can be hydrolyzed to form either a carboxylic acid or an amide. This transformation is a fundamental step in modifying the molecule's properties and reactivity for further synthesis.

The hydrolysis to a carboxylic acid typically involves heating the compound in the presence of a strong acid or base. libretexts.orgmasterorganicchemistry.com For instance, acidic hydrolysis protonates the nitrogen of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and an ammonium (B1175870) ion. masterorganicchemistry.com Conversely, basic hydrolysis proceeds through the attack of a hydroxide (B78521) ion on the nitrile carbon, ultimately forming a carboxylate salt, which is then protonated in a separate step to give the carboxylic acid. libretexts.org

The conversion to an amide represents a partial hydrolysis of the nitrile group. This can be achieved under controlled conditions, often using acid or metal catalysts. researchgate.net For example, the hydration of nitriles to amides can be catalyzed by cerium oxide in water. researchgate.net This reaction is significant as the resulting 2-amino-6-chlorobenzamide (B107074) can be a valuable intermediate in its own right.

| Transformation | Reagents and Conditions | Product | Reference |

| Hydrolysis to Carboxylic Acid | Strong acid or base, heat | 2-Amino-6-chlorobenzoic acid | libretexts.orgmasterorganicchemistry.com |

| Hydrolysis to Amide | Controlled acid or metal catalysis (e.g., CeO2), water | 2-Amino-6-chlorobenzamide | researchgate.net |

Reductive Pathways to Amine Derivatives

The nitrile functionality of this compound can be reduced to a primary amine, yielding (2-amino-6-chlorophenyl)methanamine. This reduction adds a flexible aminomethyl group to the aromatic ring, opening up new avenues for derivatization.

Commonly, this reduction is accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com The hydride attacks the electrophilic carbon of the nitrile, and after successive additions of hydride and a workup step, the primary amine is formed. Catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere, is another effective method for this transformation. These methods are advantageous as they often proceed under milder conditions.

| Transformation | Reagents and Conditions | Product | Reference |

| Nitrile Reduction to Amine | Lithium aluminum hydride (LiAlH₄) followed by workup | (2-Amino-6-chlorophenyl)methanamine | evitachem.com |

| Catalytic Hydrogenation | H₂, Raney Nickel or Palladium on Carbon | (2-Amino-6-chlorophenyl)methanamine | evitachem.com |

Synthesis of Complex Molecular Architectures

The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal starting material for the construction of more intricate molecular frameworks, particularly heterocyclic systems that are prevalent in medicinal chemistry.

Construction of Heterocyclic Systems (e.g., Quinazoline (B50416) and Quinazolinone Frameworks)

This compound is a key precursor for the synthesis of quinazoline and quinazolinone derivatives. These bicyclic heterocyclic systems are of significant interest due to their presence in numerous biologically active compounds. researchgate.netmdpi.com

The synthesis of quinazolines can be achieved through various methods. One approach involves the reaction of this compound with another reactant that provides the remaining atoms for the second ring. For instance, a reaction with a suitable carbonyl compound or its equivalent can lead to the formation of the quinazoline ring system. researchgate.net Iron-catalyzed oxidative amination of N-H ketimines derived from 2-aminobenzonitriles is one such method to produce quinazolines. researchgate.net

Quinazolinones can also be synthesized from this compound. For example, reaction with phosgene (B1210022) or a phosgene equivalent, followed by cyclization, can yield a quinazolinone derivative. Another route involves the reaction with an orthoester. These methods capitalize on the reactivity of both the amino and nitrile groups to build the heterocyclic ring. organic-chemistry.orgjst.vn

| Target Heterocycle | General Synthetic Strategy | Key Reagents/Conditions | Reference |

| Quinazolines | Reaction with carbonyl compounds or their equivalents | Iron catalysis, oxidative conditions | researchgate.net |

| Quinazolinones | Reaction with phosgene or orthoesters | Phosgene or triethyl orthoformate, cyclization | organic-chemistry.orgjst.vn |

Preparation of Specialized Organic Intermediates (e.g., Oxo Pentylcyclopentyl Acetamide (B32628) Derivatives)

This compound serves as a starting material for the synthesis of specialized organic intermediates, such as oxo pentylcyclopentyl acetamide derivatives. These types of molecules can be important precursors for plant growth regulators. The synthesis would likely involve a multi-step sequence, beginning with the modification of the amino or nitrile group of the starting material, followed by the introduction of the cyclopentyl and pentyl moieties and the final formation of the acetamide.

Precursors for Advanced Pharmaceutical Intermediates and Agrochemicals

The versatility of this compound makes it a valuable precursor for a wide range of advanced pharmaceutical intermediates and agrochemicals. reformchem.com Its derivatives are explored for various therapeutic areas, including antiviral and anticancer agents. In the agrochemical sector, it is utilized in the synthesis of herbicides and insecticides. google.com

For example, the amino group can be diazotized and replaced with other functional groups, or it can undergo acylation or alkylation. The nitrile group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. The chlorine atom can be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents. evitachem.com These transformations, often used in combination, allow for the generation of a diverse library of compounds for screening and development in both the pharmaceutical and agricultural industries.

| Application Area | Type of Intermediate/Product | Synthetic Utility of this compound | Reference |

| Pharmaceuticals | Antiviral agents, Anticancer agents | Building block for heterocyclic and other complex scaffolds | reformchem.com |

| Agrochemicals | Herbicides, Insecticides, Plant growth regulators | Precursor for the synthesis of active ingredients | google.comchemicalbook.com |

Spectroscopic Characterization and Structural Elucidation Methodologies

Vibrational Spectroscopy for Molecular Structure Confirmation

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in 2-Amino-6-chlorobenzonitrile. For the related compound, 2-amino-4-chlorobenzonitrile (B1265954), the infrared spectrum displays key stretching bands corresponding to the nitrile (C≡N) group at 2211 cm⁻¹, the carbon-chlorine (C-Cl) bond at 782 cm⁻¹, and the primary amine (NH₂) group with two bands at 3452 and 3363 cm⁻¹. analis.com.my Similarly, in a study of 2-amino-5-chlorobenzonitrile (B58002), the FTIR spectrum revealed N-H stretching of the primary amine at 3468 and 3358 cm⁻¹, and a C-Cl stretching vibration at 760 cm⁻¹. chemicalbook.com Theoretical studies using Density Functional Theory (DFT) have also been employed to predict and assign the vibrational spectra of related benzonitrile (B105546) derivatives, such as 2-amino-5-chlorobenzonitrile and 2-amino-4-chlorobenzonitrile. scientificlabs.co.ukchemsrc.com These computational approaches aid in the precise assignment of observed spectral peaks to specific molecular vibrations.

Table 1: Characteristic FTIR Frequencies for Related Aminochlorobenzonitriles

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3358 - 3468 | chemicalbook.com |

| Nitrile (C≡N) | Stretch | ~2211 | analis.com.my |

This table presents data for structurally similar compounds to provide context for the expected spectral features of this compound.

FT-Raman Spectroscopy

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For instance, studies on 2-amino-4-chlorobenzonitrile have utilized FT-Raman spectroscopy in conjunction with FTIR and DFT calculations to perform a comprehensive vibrational analysis. ahievran.edu.tr This combined approach allows for a more complete assignment of the vibrational modes of the molecule. Theoretical and experimental studies on related molecules like 2-chloro-6-methyl benzonitrile have also utilized FT-Raman spectroscopy. analis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct information about the chemical environment of the respective nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy reveals the different carbon environments within the molecule. The spectrum for this compound would be expected to show distinct signals for each of the seven carbon atoms. The carbon atom of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. The carbons of the benzene (B151609) ring would resonate in the aromatic region (typically 100-150 ppm), with their specific chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and cyano groups. While direct ¹³C NMR data for this compound was not found, data for other benzonitrile derivatives is available. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₇H₅ClN₂) is 152.58 g/mol . sigmaaldrich.comthermofisher.com In a mass spectrum, this would correspond to the molecular ion peak (M⁺).

The fragmentation of aromatic amines often involves characteristic losses. miamioh.edulibretexts.org For this compound, potential fragmentation pathways could include the loss of a hydrogen cyanide (HCN) molecule (M-27) from the nitrile group and the aromatic ring, or cleavage related to the amino and chloro substituents. The presence of a chlorine atom would also be indicated by a characteristic isotopic pattern for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope. whitman.edu For the related 2-amino-4-chlorobenzonitrile, the top peaks in its GC-MS analysis were observed at m/z 152 and 154, corresponding to the molecular ion with the ³⁵Cl and ³⁷Cl isotopes, respectively, and a fragment at m/z 125. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity | Reference |

|---|---|---|---|

| [M]⁺ | 152/154 | Molecular Ion (with ³⁵Cl/³⁷Cl) | sigmaaldrich.comthermofisher.comnih.gov |

This table is based on the molecular weight of the target compound and fragmentation patterns observed for a similar isomer.

Molecular Ion Detection and Isotopic Patterns

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Table 2: Illustrative Crystallographic Data for an Isomer (2-Amino-4-chlorobenzonitrile)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.98 (17) |

| γ (°) | 83.021 (17) |

Data for 2-amino-4-chlorobenzonitrile, provided for illustrative purposes. analis.com.my

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. It is particularly effective for medium-sized organic molecules, providing a good balance between accuracy and computational cost. researchgate.net For 2-Amino-6-chlorobenzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to explore its geometry, orbital energies, and charge distribution. analis.com.mysemanticscholar.org

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scispace.com For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. Conformational analysis can identify different stable isomers and the energy barriers between them. researchgate.net The resulting optimized structure provides the foundation for all subsequent property calculations. semanticscholar.org

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: The following data is representative of typical DFT calculations for similar aromatic compounds and serves as an illustration. Actual values for this compound would require specific computation.

| Parameter | Bond/Atoms | Bond Length (Å) | Bond Angle (°) |

| Bond Length | C-Cl | 1.745 | - |

| Bond Length | C-NH₂ | 1.370 | - |

| Bond Length | C-CN | 1.440 | - |

| Bond Length | C≡N | 1.158 | - |

| Bond Angle | C-C-Cl | - | 121.5 |

| Bond Angle | C-C-NH₂ | - | 120.8 |

| Bond Angle | C-C-CN | - | 120.2 |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netijcce.ac.ir From these energies, global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. ijcce.ac.ir

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors Note: This table presents example values to illustrate the output of a typical DFT analysis.

| Parameter | Value (eV) |

| E(HOMO) | -6.25 |

| E(LUMO) | -1.50 |

| Energy Gap (ΔE) | 4.75 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.50 |

| Hardness (η) | 2.375 |

| Softness (S) | 0.211 |

| Electrophilicity Index (ω) | 1.95 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. ijcrar.com The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Different potential values are represented by colors, typically with red showing the most negative potential (regions of electron accumulation, prone to electrophilic attack) and blue showing the most positive potential (regions of electron deficiency, prone to nucleophilic attack). ijcrar.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the amino and nitrile groups and the chlorine atom, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. ijcrar.com

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of electron delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. ijcrar.com This method examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). ijcrar.com A larger E(2) value signifies a more intense interaction, indicating greater stabilization of the system. ijcrar.com For this compound, NBO analysis would reveal delocalization within the benzene (B151609) ring and stabilizing interactions between the ring's π orbitals and the lone pairs of the amino and chloro substituents, as well as the π* orbitals of the nitrile group.

Table 3: Illustrative NBO Analysis of Key Interactions Note: This table provides a hypothetical example of stabilizing interactions that could be identified in this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) of NH₂ | π* (C-C) of Ring | 45.5 |

| π (C-C) of Ring | π* (C-C) of Ring | 20.8 |

| π (C-C) of Ring | π* (C≡N) | 15.2 |

| LP (Cl) | σ* (C-C) of Ring | 5.1 |

Mulliken Charge Distribution Analysis for Nucleophilic Character

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. analis.com.my These charges provide insight into the electronic structure and are used to understand the nucleophilic and electrophilic character of different atomic sites. ijcce.ac.ir Atoms with a more negative charge are likely to act as nucleophiles, while those with a positive charge are potential electrophilic centers. In this compound, the nitrogen atoms of the amino and nitrile groups, along with the chlorine atom, are expected to carry negative Mulliken charges, indicating their nucleophilic character. analis.com.my

Ab Initio Molecular Orbital Calculations for Energetic Properties

Ab initio molecular orbital calculations are a class of computational methods that are based on quantum mechanics principles without the use of experimental data for parametrization. High-level ab initio methods, such as G3MP2B3 or Møller-Plesset perturbation theory (e.g., MP2/cc-pVTZ), can be employed to accurately determine the energetic properties of molecules. researchgate.net These calculations can provide precise values for properties like the gas-phase enthalpy of formation, which are crucial for thermochemical studies. researchgate.net For chlorobenzonitrile isomers, such methods have been used to evaluate intramolecular interactions and support experimental thermodynamic data. researchgate.net

High-Level Calculations of Gas-Phase Enthalpies of Formation

The standard molar enthalpy of formation in the gas phase (ΔfH°(g)) is a fundamental measure of a molecule's thermodynamic stability. For a molecule such as this compound, this value would be determined using high-level ab initio molecular orbital calculations.

Detailed research findings on the specific gas-phase enthalpy of formation for this compound are not readily found in public literature. However, the computational approaches for its isomers, such as the chlorobenzonitriles, are well-documented. Methodologies like the G3MP2B3 composite method would be employed to achieve high accuracy. ambeed.com These calculations typically involve several steps:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.

Vibrational Frequency Calculation: These are performed to confirm the optimized structure is a true energy minimum and to calculate the zero-point vibrational energy (ZPVE).

Single-Point Energy Calculations: The electronic energy is calculated with higher levels of theory and larger basis sets.

Enthalpy Calculation: The final gas-phase enthalpy of formation is derived using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations. ambeed.com

For related aromatic compounds, these computationally derived enthalpies have shown excellent agreement with experimental values obtained through techniques like combustion calorimetry. ambeed.com

Table 1: Representative High-Level Computational Methods for Enthalpy of Formation This table illustrates common methods used for similar compounds in the absence of specific data for this compound.

| Method | Description | Typical Application |

| G3MP2B3 | A composite method that approximates a high-level calculation through a series of smaller ones. | Accurate calculation of thermodynamic data for organic molecules. ambeed.com |

| MP2/cc-pVTZ | Møller-Plesset perturbation theory at the second order with a correlation-consistent triple-zeta basis set. | Often used for geometry optimization and energy calculations in thermodynamic studies. ambeed.com |

Theoretical Prediction of Spectroscopic Data

Theoretical simulations are indispensable for interpreting experimental vibrational spectra. For this compound, Density Functional Theory (DFT) would be the method of choice for predicting its Infrared (IR) and Raman spectra. While a specific vibrational analysis for this compound is not available in the reviewed sources, studies on isomers like 4-amino-2-chlorobenzonitrile (B1265742) and 2-amino-4-chlorobenzonitrile (B1265954) demonstrate the standard approach.

The process involves:

Optimizing the molecular geometry using a selected DFT functional (e.g., B3LYP or M06-L) and a suitable basis set (e.g., 6-311++G(d,p)).

Calculating the harmonic vibrational frequencies at the optimized geometry.

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To correct this, the computed wavenumbers are uniformly scaled using recommended scale factors specific to the level of theory used.

These simulations allow for the assignment of specific vibrational modes (stretches, bends, torsions) to the observed peaks in experimental spectra. For example, in the related 2-amino-4-chlorobenzonitrile, key stretching bands for the nitrile (C≡N), C-Cl, and amino (N-H) groups were identified and assigned using this computational approach.

Table 2: Typical Calculated vs. Experimental Vibrational Frequencies for a Related Isomer (2-Amino-4-chlorobenzonitrile) This data is for a related isomer and serves to illustrate the methodology.

| Functional Group | Vibrational Mode | Experimental Wavenumber (cm⁻¹) |

| N-H | Asymmetric Stretch | 3452 |

| N-H | Symmetric Stretch | 3363 |

| C≡N | Nitrile Stretch | 2211 |

| C-Cl | Stretch | 782 |

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically combined with a DFT functional like B3LYP.

Although a specific GIAO study for this compound is not found in the search results, the methodology is robustly applied to a vast range of organic molecules. The calculation proceeds as follows:

The geometry of the molecule is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

The GIAO method is then used to calculate the absolute magnetic shielding tensors for each nucleus.

To obtain the chemical shifts (δ), the calculated shielding values (σ) are referenced against the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σref - σcalc).

These predicted shifts are valuable for resolving ambiguities in complex spectra and confirming structural assignments.

Computational Modeling of Reaction Kinetics and Mechanisms

Computational modeling is crucial for understanding how a reaction proceeds, including identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), which governs the reaction rate.

For reactions involving this compound, such as nucleophilic substitution or cycloaddition, DFT calculations would be used to map out the potential energy surface. Researchers locate the structures of reactants, intermediates, transition states, and products. A transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Studies on related reactions, such as the reaction of nitriles with thiols or nucleophilic aromatic substitution on chloronitroarenes, demonstrate that DFT can accurately model the reaction mechanism. For instance, calculations can determine whether a reaction proceeds through a stepwise mechanism involving a stable intermediate (like a Meisenheimer complex in SNAr reactions) or a concerted, one-step process where bond-forming and bond-breaking occur simultaneously. The calculated activation energy provides a quantitative prediction of the reaction's feasibility and rate.

When a molecule like this compound undergoes a reaction with multiple possible outcomes, computational chemistry can predict the regioselectivity—that is, which constitutional isomer will be the major product. This is particularly relevant in reactions like electrophilic aromatic substitution or cycloadditions.

Theoretical prediction of regioselectivity can be approached in two main ways:

Activation Energy Comparison: The transition states for all possible reaction pathways are located, and their activation energies are calculated. The pathway with the lowest activation energy is predicted to be the major one, as it will proceed at the fastest rate. For example, in a study of a dinitroquinazoline, the regioselective substitution was explained by a 15.7 kcal/mol difference in the activation energies of the two possible transition states, with the lower energy TS stabilized by an internal hydrogen bond.

Reactivity Indices Analysis: Based on conceptual DFT, local reactivity indices like Fukui functions or local electrophilicity/nucleophilicity indices can be calculated for each atom in the molecule. These indices quantify the susceptibility of each atomic site to nucleophilic or electrophilic attack. The reaction is predicted to occur at the site with the most favorable index, correctly predicting regioselectivity in many cycloaddition reactions.

These computational tools provide deep mechanistic insights and predictive power, guiding the synthesis of desired products.

Analytical Methodologies for Research and Purity Assessment of 2 Amino 6 Chlorobenzonitrile

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 2-Amino-6-chlorobenzonitrile from its precursors, by-products, and other impurities. The choice of technique is dictated by the analytical objective, whether it be routine purity assessment, rapid screening, or detailed structural elucidation.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a widely used and robust technique for the analysis of aromatic compounds like this compound. ijarsct.co.in Method development for RP-HPLC focuses on optimizing several key factors to achieve efficient separation and accurate quantification. ijarsct.co.in

The stationary phase is a critical component, with octadecyl (C18) or octyl (C8) bonded silica (B1680970) gels being the most common choices for their hydrophobic nature, which allows for the retention of moderately polar compounds. ijarsct.co.in The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comekb.eg The inclusion of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the amino group. sielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to separate compounds with a range of polarities effectively. ekb.eg Such HPLC methods are frequently validated according to International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. ekb.eg

Table 1: Illustrative Parameters for Reverse-Phase HPLC Method Development This table presents a hypothetical but typical set of starting conditions for developing an HPLC method for this compound, based on common practices for similar aromatic amines.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. ekb.eg |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid modifier improves peak shape. sielc.com |

| Mobile Phase B | Acetonitrile | Organic component to elute the analyte. sielc.com |

| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar impurities and the main compound. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Detection | UV at 254 nm | Aromatic rings typically show strong absorbance at this wavelength. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantially faster analysis times and improved resolution. mdpi.com This technology utilizes columns packed with smaller particles (typically less than 2 µm), which enhances separation efficiency. sielc.com The higher efficiency allows for the use of higher flow rates without sacrificing resolution, drastically reducing run times. mdpi.com

For instance, analytical methods for aromatic amines that might take over 30 minutes on a conventional HPLC system can often be completed in under 10 minutes using UPLC. This high-throughput capability is invaluable in process development and quality control environments where large numbers of samples must be analyzed. The rapid analysis not only increases sample throughput but also leads to significant reductions in solvent consumption, making it a more environmentally friendly and cost-effective approach. The ability of UPLC to resolve closely related structural isomers is another key advantage.

Table 2: Comparison of Typical HPLC and UPLC Analysis Times for Aromatic Amines

| Feature | Conventional HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm | Higher efficiency, better resolution. |

| Typical Run Time | 20 - 40 minutes | 2 - 10 minutes | 5-10x faster analysis. |

| Solvent Consumption | High | Low | Reduced cost and environmental impact. |

| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi | Enables use of smaller particles and higher flow rates. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of polar, low-volatility compounds like this compound is challenging due to the presence of the primary amino group, which can cause poor peak shape and strong adsorption to the GC column. sigmaaldrich.com

To overcome this, a derivatization step is required prior to GC-MS analysis. sigmaaldrich.com Derivatization involves a chemical reaction that converts the polar amino group into a less polar, more volatile functional group. sigmaaldrich.comgcms.cz Common techniques include:

Silylation: Reacting the amine with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a tert-butyldimethylsilyl (TBDMS) derivative. TBDMS derivatives are known for their stability compared to other silyl (B83357) derivatives. sigmaaldrich.com

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable and volatile trifluoroacetamide (B147638) derivatives. gcms.cz

Once derivatized, the analyte can be readily analyzed by GC-MS. The GC column separates the derivative from other components in the sample, and the mass spectrometer provides identification based on its unique mass spectrum and fragmentation pattern. sigmaaldrich.com

Table 3: Common Derivatization Reagents for Amines in GC-MS Analysis

| Reagent Class | Example Reagent | Abbreviation | Resulting Derivative |

|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | t-Butyldimethylsilyl (TBDMS) sigmaaldrich.com | |

| Acylating Agents | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) gcms.cz |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) gcms.cz |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Advanced Sample Preparation Protocols for Complex Matrices

Effective sample preparation is crucial for accurate and reliable analysis, especially when this compound is present in complex matrices such as reaction mixtures, intermediates, or environmental samples. The primary goal of sample preparation is to isolate the analyte of interest from interfering substances that could compromise the chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique for this purpose. researchgate.net For the analysis of related compounds like the herbicide 2,6-dichlorobenzonitrile (B3417380) (dichlobenil) in groundwater, SPE protocols have been developed using cartridges with a hydrophilic-lipophilic balanced (HLB) sorbent. researchgate.net This type of sorbent is effective at retaining a wide range of compounds from aqueous samples. The protocol involves passing the sample through the SPE cartridge, which retains the analyte. Interfering salts and highly polar impurities are washed away. Finally, the retained analyte is eluted from the cartridge with a small volume of an organic solvent, resulting in a cleaner, more concentrated sample ready for chromatographic analysis. researchgate.net Other basic steps, such as filtration of the sample through a membrane filter, are also important to remove particulate matter that could block the analytical column. researchgate.net

Application of Analytical Methods in Reaction Monitoring and Process Development

The analytical methods described above are vital tools for monitoring the progress of chemical syntheses involving this compound. For example, in the synthesis of dichlobenil (B1670455) via the chlorination of this compound, analytical monitoring is essential to track the consumption of the starting material and the formation of the product. nih.gov

HPLC and UPLC are particularly well-suited for this application. By taking small aliquots from the reaction vessel at various time points, chemists can use a developed HPLC or UPLC method to quantify the concentration of reactants and products. google.com This data allows for the determination of reaction completion, the identification of any side-product formation, and the calculation of reaction yield. google.comnih.gov UPLC-MS is especially powerful in this context, as it can confirm the full conversion of a starting material in minutes. nih.gov This real-time information is invaluable for process development, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity, ultimately leading to a more efficient and robust chemical process. ekb.eg

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-6-chlorobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves the reaction of 2-amino-5-chlorobenzonitrile with phenyl magnesium bromide (Grignard reagent) in anhydrous ether under reflux for 15 hours . Key factors affecting yield include the purity of starting materials, reaction temperature, and exclusion of moisture. Variations in solvent (e.g., THF vs. ether) and stoichiometry of the Grignard reagent should be systematically optimized.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm aromatic protons and nitrile carbon (δ ~110–120 ppm).

- IR : A sharp peak at ~2220–2240 cm for the C≡N stretch.

- Mass Spectrometry : Molecular ion peak at m/z 152.57 (CHClN) . Cross-reference with CAS RN 3977-29-5 for validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) due to potential toxicity. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents. Consult SDS from reliable vendors (e.g., Sigma-Aldrich ) for spill management and first-aid measures.

Advanced Research Questions

Q. How do electronic effects of substituents (amino and chloro groups) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating amino group (-NH) activates the benzene ring toward electrophilic substitution at the para position relative to the nitrile, while the electron-withdrawing chloro group directs reactivity to specific sites. Computational studies (DFT) can predict regioselectivity, validated experimentally via Suzuki-Miyaura coupling with aryl boronic acids .

Q. What strategies mitigate contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or variations in workup procedures. Implement strict quality control (e.g., HPLC for starting material purity ) and standardized isolation protocols (e.g., column chromatography vs. recrystallization). Compare results across peer-reviewed studies, noting solvent systems and catalysts used .

Q. How can researchers optimize catalytic systems for functionalizing this compound in C–H activation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.